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Compound of Interest

Compound Name:
4-Butoxy-3-

methoxybenzohydrazide

CAS No.: 736948-95-1

Cat. No.: B2901256 Get Quote

Executive Summary
4-Butoxy-3-methoxybenzohydrazide is a critical pharmacophore scaffold, frequently utilized

in the development of Schiff base ligands, antimicrobial agents, and inhibitors of protein

glycation. Its structural core—a benzohydrazide moiety substituted with electron-donating

alkoxy groups—serves as a versatile "hinge" for coupling with aldehydes to form hydrazones,

which are extensively explored in medicinal chemistry for their metal-chelating and biological

properties.

This guide details the optimized synthesis pathway starting from commercially available Methyl

Vanillate (Methyl 4-hydroxy-3-methoxybenzoate). This route is selected for its high atom

economy, operational simplicity, and scalability compared to direct acid hydrazinolysis.

Retrosynthetic Analysis
To design the most robust pathway, we deconstruct the target molecule (TM) backwards:

Hydrazide Formation: The terminal hydrazine group (

) is best installed via nucleophilic acyl substitution of an ester using hydrazine hydrate.

Ether Linkage: The 4-butoxy tail is installed via Williamson ether synthesis. This requires a

phenolic precursor.
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Starting Material: The 3-methoxy-4-hydroxy substitution pattern points directly to Vanillin or

Vanillic Acid derivatives. Methyl Vanillate is the optimal starting point as it protects the

carboxyl group, preventing side reactions during alkylation.

Pathway Logic Visualization
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Figure 1: Retrosynthetic disconnection showing the transformation from the target hydrazide

back to the methyl vanillate precursor.

Step-by-Step Synthesis Protocol
Phase 1: O-Alkylation (Synthesis of Methyl 4-butoxy-3-
methoxybenzoate)
This step involves the nucleophilic substitution (

) of the phenolic proton with 1-bromobutane.

Reagents:

Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate)

1-Bromobutane (

-Butyl bromide)

Potassium Carbonate (

) – Anhydrous

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (

)
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Protocol:

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl Vanillate

(1.0 eq) in DMF (5 mL per gram of substrate).

Deprotonation: Add Potassium Carbonate (1.5 eq). Stir at room temperature for 15 minutes

to facilitate the formation of the phenoxide anion. Note: The mixture will likely turn yellow.

Alkylation: Dropwise add 1-Bromobutane (1.2 eq).

Reaction: Heat the mixture to 80°C (if using DMF) or reflux (if using Acetonitrile) for 4–6

hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting phenol spot should

disappear.

Workup:

Cool the reaction to room temperature.[1][2]

Pour the mixture into ice-cold water (10x volume). The ester product typically precipitates

as a solid.

Filter the solid.[2][3][4] If an oil forms, extract with Ethyl Acetate, wash with brine, dry over

, and concentrate.

Purification: Recrystallize from Ethanol or use Flash Chromatography if high purity is

required.

Mechanism Insight: Using

in a polar aprotic solvent like DMF enhances the nucleophilicity of the phenoxide ion while
solvating the cation (

), driving the

reaction efficiently.
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Phase 2: Hydrazinolysis (Synthesis of 4-Butoxy-3-
methoxybenzohydrazide)
The conversion of the ester to the hydrazide is driven by the alpha-effect of the hydrazine

nucleophile.

Reagents:

Methyl 4-butoxy-3-methoxybenzoate (Product from Phase 1)

Hydrazine Hydrate (80% or 99% solution)

Solvent: Absolute Methanol or Ethanol

Protocol:

Setup: Dissolve the Ester intermediate (1.0 eq) in Methanol (10 mL per gram).

Addition: Add Hydrazine Hydrate (excess, typically 5.0–10.0 eq) slowly.

Critical: Excess hydrazine is required to prevent the formation of the dimer (N,N'-

diacylhydrazine).

Reaction: Reflux the mixture at 65–70°C for 6–12 hours.

Monitoring: TLC (Ethyl Acetate:Methanol 9:1). The non-polar ester spot will be replaced by

a highly polar hydrazide spot near the baseline.

Workup:

Cool the reaction mixture.

Evaporate the solvent and excess hydrazine under reduced pressure (Rotary Evaporator).

Caution: Hydrazine is toxic; use a bleach trap for the vacuum exhaust.

The residue is often a solid. Triturate with cold water or diethyl ether to remove traces of

hydrazine.
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Purification: Recrystallize the crude solid from hot Ethanol.

Dissolve in minimum hot ethanol.

Allow to cool slowly to room temperature, then refrigerate.

Filter the white/off-white needle-like crystals.

Process Data & Specifications
Parameter Phase 1: Alkylation Phase 2: Hydrazinolysis

Substrate Methyl Vanillate
Methyl 4-butoxy-3-

methoxybenzoate

Reagent 1-Bromobutane (1.2 eq) Hydrazine Hydrate (5-10 eq)

Catalyst/Base (1.5 eq) None

Solvent DMF or Acetonitrile Methanol

Temp/Time 80°C / 4-6 hrs Reflux (65°C) / 6-12 hrs

Typical Yield 85 - 95% 78 - 92%

Appearance White/Pale solid or oil White crystalline solid

Melting Point ~317 K (44°C) [1]
136-140°C (Analogue range)

[2]

Analytical Characterization (Expected)
To validate the structure, the following spectral features must be confirmed:

IR Spectroscopy (

):

3200–3300: N-H stretching (doublet for

).
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1650–1680: C=O stretching (Amide I band, typically lower than the precursor ester).

1250: C-O-C asymmetric stretching (Ether).

1H NMR (DMSO-

,

ppm):

9.0–9.8: Singlet (1H),

(Amide proton).

4.0–4.5: Broad singlet (2H),

(Hydrazine protons).

3.8: Singlet (3H),

(Methoxy).

4.0 (t): Triplet (2H),

(Butoxy alpha-protons).

6.9–7.5: Multiplet (3H), Aromatic protons.

Safety & Compliance System
This protocol involves hazardous reagents. A self-validating safety loop is required:

Hydrazine Hydrate:

Hazard:[3] Potent hepatotoxin and carcinogen. Unstable anhydrous form.

Control: Use only the hydrate form. All rotary evaporator exhaust must pass through a

bleach (sodium hypochlorite) trap to neutralize hydrazine vapors before entering the

pump.

Alkyl Halides (1-Bromobutane):
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Hazard:[3] Alkylating agent; potential mutagen.

Control: Handle in a fume hood. Quench excess alkyl halide with aqueous ammonia or

amine waste.

Workflow Visualization
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Figure 2: Operational workflow for the two-step synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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